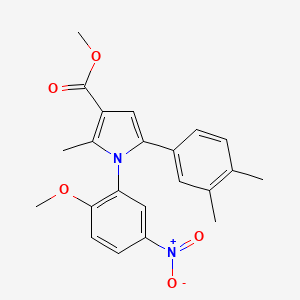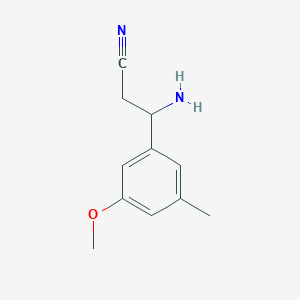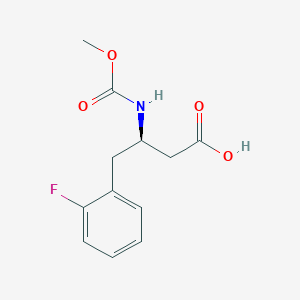
(R)-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, a methoxycarbonyl group, and an amino butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Introduction of Methoxycarbonyl Group: The intermediate is then reacted with methoxycarbonyl chloride in the presence of a base to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxycarbonyl and amino groups contribute to the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid: A racemic mixture of both enantiomers.
2-Fluorophenylboronic acid: A related compound with a boronic acid group instead of the butanoic acid backbone.
Uniqueness
®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorophenyl group also imparts distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of ®-4-(2-Fluorophenyl)-3-((methoxycarbonyl)amino)butanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
(3R)-4-(2-fluorophenyl)-3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-18-12(17)14-9(7-11(15)16)6-8-4-2-3-5-10(8)13/h2-5,9H,6-7H2,1H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
InChI Key |
AGIJZYOGXLPKBU-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1F)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


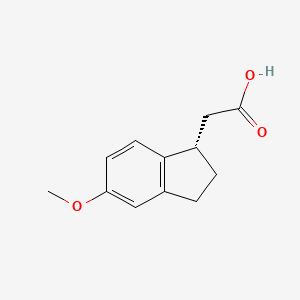

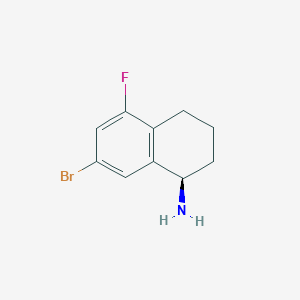
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
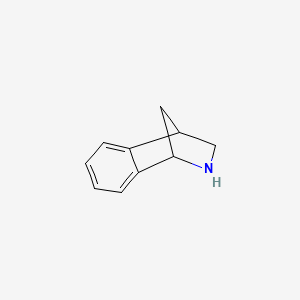

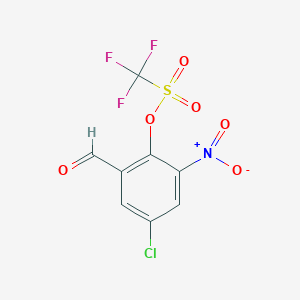
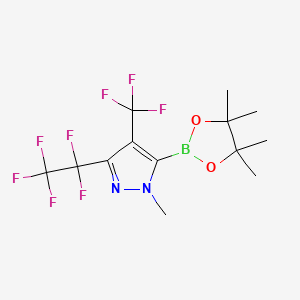
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
